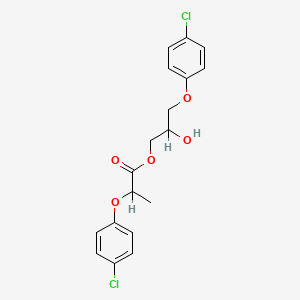
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is an organic compound that features two chlorophenoxy groups attached to a hydroxypropyl and a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 4-chlorophenoxypropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction results in an alcohol. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exhibiting anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is unique due to its dual chlorophenoxy groups and the presence of both hydroxypropyl and propanoate moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
39719-61-4 |
|---|---|
Formule moléculaire |
C18H18Cl2O5 |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C18H18Cl2O5/c1-12(25-17-8-4-14(20)5-9-17)18(22)24-11-15(21)10-23-16-6-2-13(19)3-7-16/h2-9,12,15,21H,10-11H2,1H3 |
Clé InChI |
DXWPQJIDDJPZQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


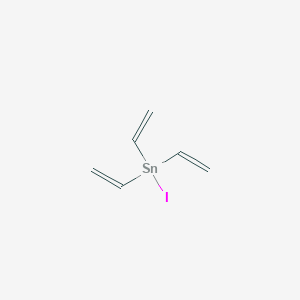
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
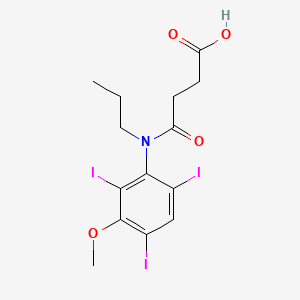
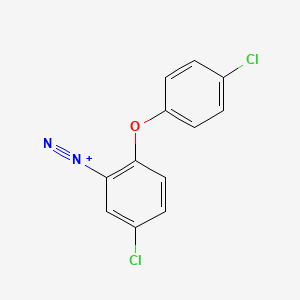
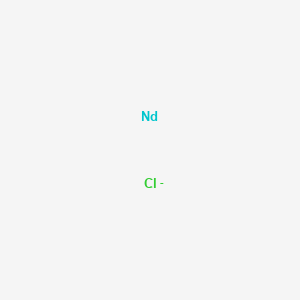
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
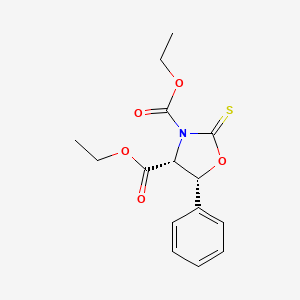
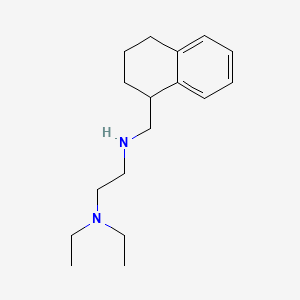

![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)


